molecular formula C22H28N4O5 B1667984 Bendazac L-lysine CAS No. 81919-14-4

Bendazac L-lysine

Cat. No.: B1667984
CAS No.: 81919-14-4
M. Wt: 428.5 g/mol
InChI Key: OCOCFNMFLNFNIA-UHFFFAOYSA-N
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Description

Bendazac L-lysine is a compound formed by the combination of bendazac and L-lysine. Bendazac is an oxyacetic acid derivative known for its anti-inflammatory, anti-necrotic, choleretic, and anti-lipidemic properties. It has been primarily studied for its ability to inhibit the denaturation of proteins, which is particularly useful in managing and delaying the progression of ocular cataracts .

Scientific Research Applications

Bendazac L-lysine has been extensively studied for its applications in various fields:

Mechanism of Action

Target of Action

Bendazac L-lysine, also known as Bendazac lysine, primarily targets proteins in the body . The compound’s principal action is to inhibit the denaturation of proteins . This effect has been particularly useful in managing and delaying the progression of ocular cataracts .

Mode of Action

This compound interacts with its protein targets by inhibiting their denaturation . Denaturation is a process that alters the natural, functional structure of proteins, often leading to a loss of function. By inhibiting this process, this compound helps to preserve the functional structure and activity of proteins .

Biochemical Pathways

It’s known that the compound impacts pathways related to protein denaturation . By inhibiting protein denaturation, this compound can influence various downstream effects, such as delaying the progression of ocular cataracts .

Pharmacokinetics

This compound exhibits good absorption when administered orally . The drug is primarily eliminated through metabolism, with more than 60% of the dose being excreted in the urine as 5-hydroxybendazac and its glucuronide . In patients with hepatic insufficiency, this metabolism is impaired, leading to a two-fold decrease in apparent plasma clearance .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the preservation of protein structure and function . By inhibiting protein denaturation, the compound helps to maintain the natural, functional state of proteins. This has been shown to be beneficial in managing and delaying the progression of ocular cataracts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by the physiological state of the individual, such as the presence of hepatic or renal insufficiency

Safety and Hazards

Bendazac lysine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Although Bendazac lysine has shown potential usefulness in managing the level of vision in patients with mild to moderate cataracts, further clinical studies using proven objective methods are required to fully establish its value in the management of this condition . The drug may be useful for delaying the progression of cataracts .

Biochemical Analysis

Biochemical Properties

The primary biochemical role of Bendazac L-lysine is to inhibit the denaturation of proteins . This property has been demonstrated in vitro on various types of proteins, including bovine serum albumin, serum, and crystalline lens proteins . The inhibition of protein denaturation by this compound is crucial in managing and delaying the progression of ocular cataracts .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function by inhibiting the denaturation of proteins within the cells .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves the inhibition of protein denaturation . It is believed to exert its effects at the molecular level by binding to proteins and preventing their denaturation and aggregation . The precise mechanisms by which this action occurs have not yet been formally elucidated .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to stabilize the progression of lens opacification in patients with cataracts over time . It has also been observed that this compound is largely eliminated by metabolism, with more than 60% of an administered dose being excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it has been demonstrated that this compound exhibits anti-inflammatory activity in animal models when applied topically .

Metabolic Pathways

This compound is largely eliminated by metabolism, where more than 60% of an administered dose is excreted in the urine as the hydroxylated primary metabolite 5-hydroxybendazac and its glucuronide .

Transport and Distribution

This compound is well absorbed into the human body with maximum plasma concentrations being attained within 0.5 to 1 hour in healthy volunteers after oral administration of a single 500 mg dose . This compound is more than 99% bound to plasma albumin and has a low volume of distribution .

Subcellular Localization

Given its role in inhibiting protein denaturation, it is likely that it interacts with proteins in various subcellular compartments where protein synthesis and folding occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bendazac L-lysine can be synthesized by reacting bendazac with L-lysine in a 1:1 molar ratio. The reaction typically involves co-precipitation and co-grinding methods. The drugs-lysine complexes are characterized for solubility, partition coefficient, differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), dissolution rate, and permeability .

Industrial Production Methods

The industrial production of this compound involves adopting bendazac or its analogs and L-lysine or L-histidine as raw materials. The raw materials are reacted and salified in an aqueous solution .

Chemical Reactions Analysis

Types of Reactions

Bendazac L-lysine undergoes various chemical reactions, including:

    Oxidation: Bendazac can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed to modify the compound.

    Substitution: Substitution reactions are common, where functional groups in bendazac are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include modified versions of bendazac with different functional groups, enhancing its properties for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific action on inhibiting protein denaturation, making it particularly effective in managing cataracts. Its combination with L-lysine enhances its solubility and permeability, making it more effective than its parent compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bendazac lysine can be achieved through a multi-step process involving the protection and deprotection of various functional groups.", "Starting Materials": [ "2,3-dimethylaniline", "acetic anhydride", "sodium acetate", "2-amino-6-chlorobenzoic acid", "ethylene glycol", "hydrogen chloride", "lysine" ], "Reaction": [ "Step 1: Protection of the amine group of 2,3-dimethylaniline using acetic anhydride and sodium acetate.", "Step 2: Nitration of the protected amine group using nitric acid to form 2,3-dimethyl-4-nitroaniline.", "Step 3: Reduction of the nitro group using hydrogen gas and palladium on carbon to form 2,3-dimethyl-4-aminophenol.", "Step 4: Protection of the phenol group using ethylene glycol and hydrogen chloride.", "Step 5: Esterification of 2-amino-6-chlorobenzoic acid with the protected phenol group using dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form 2-(2,3-dimethyl-4-(2-(2-(2-(2,3-dimethyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl)ethoxy)ethoxy)ethoxy)phenylamino)-6-chlorobenzoic acid.", "Step 6: Deprotection of the phenol group using hydrogen chloride to form 2-(2,3-dimethyl-4-(2-(2-(2-(2,3-dimethyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl)ethoxy)ethoxy)ethoxy)phenylamino)-6-chlorobenzoic acid.", "Step 7: Coupling of the deprotected 2-(2,3-dimethyl-4-(2-(2-(2-(2,3-dimethyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl)ethoxy)ethoxy)ethoxy)phenylamino)-6-chlorobenzoic acid with lysine using dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form Bendazac lysine." ] }

CAS No.

81919-14-4

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

2-(1-benzylindazol-3-yl)oxyacetic acid;2,6-diaminohexanoic acid

InChI

InChI=1S/C16H14N2O3.C6H14N2O2/c19-15(20)11-21-16-13-8-4-5-9-14(13)18(17-16)10-12-6-2-1-3-7-12;7-4-2-1-3-5(8)6(9)10/h1-9H,10-11H2,(H,19,20);5H,1-4,7-8H2,(H,9,10)

InChI Key

OCOCFNMFLNFNIA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)C[C@@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(=O)O.C(CCN)CC(C(=O)O)N

Appearance

Solid powder

81919-14-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AF 1934
AF-1934
Bendalina
Bendaline
bendazac lysine
bendazac lysine salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action attributed to Bendazac lysine in the context of cataract treatment?

A1: Bendazac lysine's primary mechanism of action involves inhibiting protein denaturation. [, ] Cataracts are primarily thought to arise from the denaturation, aggregation, and subsequent precipitation of lens proteins. [] By preventing protein denaturation, Bendazac lysine may delay this process.

Q2: How does Bendazac lysine compare to other anti-cataract agents in terms of efficacy?

A2: While some studies suggest that Bendazac lysine may delay cataract progression, further research is needed to definitively establish its efficacy and compare it to other treatments. [] One study found that the effect of N-acetyl-carnosine eye drops, in a rat model of selenite-induced cataract, was comparable to that of both pirenoxine sodium and Bendazac lysine eye drops. []

Q3: Beyond cataracts, are there other potential therapeutic applications being investigated for Bendazac lysine?

A3: Yes, research suggests Bendazac lysine might have protective effects against diabetic peripheral neuropathy [] and early diabetic nephropathy [, ]. These effects are attributed to multiple mechanisms, including:

  • Blood glucose regulation: Bendazac lysine may help regulate blood glucose levels, a crucial factor in diabetic complications. [, , ]
  • Antioxidant activity: It exhibits antioxidant properties, combating oxidative stress associated with these conditions. [, , , , ]
  • Inhibition of aldose reductase: Bendazac lysine inhibits this enzyme, which plays a role in diabetic complications. [, , , ]
  • Reduction of advanced glycation end products: It may lower the levels of these harmful compounds implicated in diabetic complications. [, , ]

Q4: Are there any studies investigating the use of Bendazac lysine in preventing secondary cataract formation after intraocular lens (IOL) implantation?

A4: Yes, in vitro studies have shown that Bendazac lysine can inhibit the adhesion of human lens epithelial cells (HLE-B3) to polymethylmethacrylate (PMMA) IOLs. [] This suggests a potential benefit in preventing secondary cataract development after IOL implantation, though further in vivo studies are needed to confirm this effect.

Q5: What is the molecular formula and weight of Bendazac lysine?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Bendazac lysine. To obtain this information, it's recommended to refer to resources like PubChem or DrugBank.

Q6: Is there any spectroscopic data available characterizing Bendazac lysine's structure?

A6: The provided abstracts don't delve into the spectroscopic characterization of Bendazac lysine. Techniques like NMR, IR, and Mass spectrometry would be valuable in elucidating its structure.

Q7: How does Bendazac lysine's stability in eye drop formulations impact its use?

A7: Bendazac lysine eye drops can be formulated to be stable, ensuring reliable dosing and patient safety. [, ] Research has explored the use of various preservatives, stabilizers, and thickening agents to enhance stability and reduce irritation. [, ]

Q8: What strategies have been explored to improve the stability and bioavailability of Bendazac lysine formulations, particularly for oral administration?

A8: Studies have explored different formulation compositions for Bendazac lysine tablets using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [, ] These methods help identify excipients that don't interact negatively with the drug and optimize its stability.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Bendazac lysine?

A9: Pharmacokinetic studies in humans have shown that Bendazac lysine is absorbed after oral administration, reaching peak plasma concentrations in about an hour. [] Approximately 5.5% of the drug is excreted unchanged in the urine within 24 hours. [] The remaining metabolic fate of Bendazac lysine requires further investigation.

Q10: Does Bendazac lysine cross the blood-retinal barrier, and if so, what implications does this have for its therapeutic use?

A10: Yes, Bendazac lysine has been shown to cross the blood-retinal barrier. [, ] This property is crucial for its potential in treating diabetic retinopathy and other ocular conditions affecting the retina.

Q11: What are the known side effects associated with Bendazac lysine administration?

A11: Bendazac lysine is generally well-tolerated. The most common side effects reported with oral administration are gastrointestinal disturbances, including dose-related laxative effects. [] Transient burning sensations are the most common complaint associated with eye drop application. [] Rarely, Bendazac lysine may be associated with hepatotoxicity. []

Q12: Are there any concerns regarding the long-term use of Bendazac lysine?

A12: Long-term safety data for Bendazac lysine is limited. While initial studies indicate good tolerability, further research is necessary to evaluate the potential for long-term adverse effects.

Q13: What analytical techniques are commonly employed to quantify Bendazac lysine in various matrices?

A13: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Bendazac lysine in biological samples and formulations. [, , , ] Various detection methods, including UV and fluorescence, can be coupled with HPLC.

Q14: Have any impurities been identified in Bendazac lysine formulations, and what is their significance?

A14: Yes, a novel process-related impurity has been identified in commercial Bendazac lysine eye drops using LC-ESI-QTOF/MS/MS and NMR techniques. [] Identifying and characterizing such impurities is essential for ensuring the safety and efficacy of the drug product.

Q15: What are some promising areas for future research on Bendazac lysine?

A15: Promising research avenues include:

  • Exploring novel drug delivery systems, like thermosensitive gels, to enhance its ocular bioavailability and therapeutic efficacy. []
  • Investigating the potential synergistic effects of Bendazac lysine with other therapeutic agents. []

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